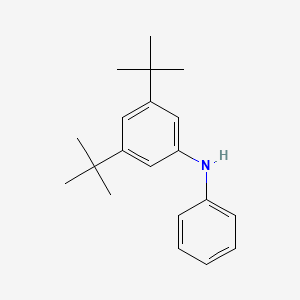
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is an organic compound with the molecular formula C24H35N. It is a derivative of benzenamine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a phenyl group attached to the nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction parameters are crucial to achieving high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure and temperature.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism by which Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The phenyl group attached to the nitrogen atom plays a crucial role in stabilizing the compound and enhancing its reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but with hydroxyl groups instead of an amine group.
4-Bromo-3,5-bis(1,1-dimethylethyl)-N,N-dimethylbenzenamine: Contains bromine and dimethyl groups, offering different reactivity and applications.
Uniqueness
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is unique due to its specific arrangement of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These characteristics make it particularly valuable in applications requiring high stability and selectivity .
Eigenschaften
Molekularformel |
C20H27N |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3,5-ditert-butyl-N-phenylaniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-12-16(20(4,5)6)14-18(13-15)21-17-10-8-7-9-11-17/h7-14,21H,1-6H3 |
InChI-Schlüssel |
GTIRRGZAOXZNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


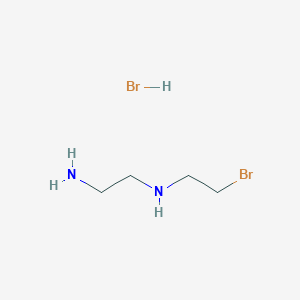
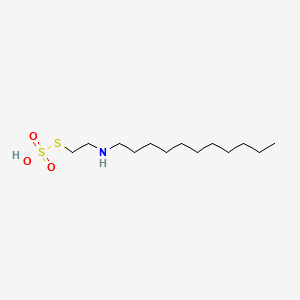
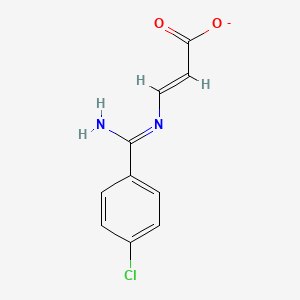

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
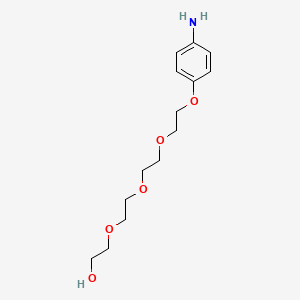
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)

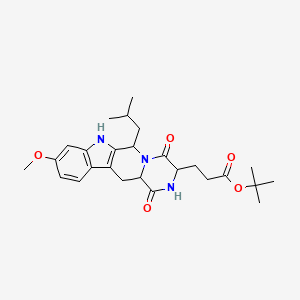

![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
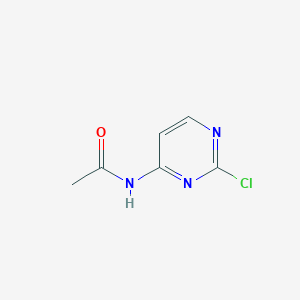
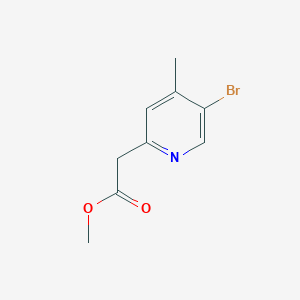
![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
